1,2,3,4-Tetrazine
Description
Properties
CAS No. |
290-42-6 |
|---|---|
Molecular Formula |
C2H2N4 |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
tetrazine |
InChI |
InChI=1S/C2H2N4/c1-2-4-6-5-3-1/h1-2H |
InChI Key |
DPOPAJRDYZGTIR-UHFFFAOYSA-N |
SMILES |
C1=CN=NN=N1 |
Canonical SMILES |
C1=CN=NN=N1 |
Origin of Product |
United States |
Scientific Research Applications
Energetic Materials
1,2,3,4-Tetrazine and its derivatives are primarily recognized for their potential as high-energy density materials (HEDMs). Their high nitrogen content contributes to their energetic properties, making them suitable candidates for explosive formulations and propellants.
High-Performance Explosives
Recent studies have highlighted the synthesis of zero-oxygen balanced fused 1,2,3,4-tetrazines such as trinitromethyl derivatives. For instance, a compound known as TNF demonstrated exceptional detonation performance with a pressure of 39.7 GPa and a velocity of detonation of 9470 m/s. This surpasses traditional explosives like RDX and HMX in both performance and heat of detonation .
Rocket Propellant Formulations
The energetic properties of this compound derivatives allow their incorporation into solid rocket propellant formulations. Their ability to provide high specific impulse values (e.g., TNF with an impulse of 272 s) makes them attractive for aerospace applications .
Medicinal Chemistry
The pharmacological potential of this compound derivatives is being explored in various therapeutic areas.
Anticancer Agents
Research indicates that certain this compound compounds exhibit activity as anticancer agents. For example, fused tetrazines have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving guanylate cyclase activation and platelet aggregation inhibition . The structural modifications in these compounds can enhance their bioactivity and selectivity towards cancer cells.
Bioorthogonal Chemistry
The unique reactivity of 1,2,3,4-tetrazines allows their use in bioorthogonal reactions. They can serve as markers for monitoring or imaging cancer cells due to their selective reactivity with biomolecules . This application is particularly valuable in targeted drug delivery systems.
Synthetic Methodologies
The versatility of this compound in synthetic chemistry is noteworthy. Various synthetic routes have been developed to create substituted derivatives that can be utilized in further chemical transformations.
Synthesis Techniques
Recent advancements include the development of two-step synthetic approaches to produce previously unknown derivatives such as this compound 1,3-dioxides annulated with aryl groups . These methods often involve cycloaddition reactions or the use of azides to generate complex tetrazine structures efficiently.
Functionalization Opportunities
The ability to functionalize tetrazines opens avenues for creating compounds with tailored properties for specific applications. For instance, introducing pharmacophore groups can enhance the biological activity of tetrazine derivatives .
Comparison with Similar Compounds
1,2,3,4-Tetrazine vs. 1,2,4,5-Tetrazine
| Property | This compound | 1,2,4,5-Tetrazine |
|---|---|---|
| Structure | Four adjacent N atoms | Two pairs of para N atoms |
| Dipole Moment | Lower symmetry; higher dipole | Symmetric; lower dipole |
| Reactivity | More reactive due to ring strain | Stabilized by conjugation |
| Applications | HEDMs, bioorthogonal probes | Bioorthogonal ligation, pharmaceuticals |
- Synthesis: 1,2,4,5-Tetrazines are synthesized via one-pot methods or stepwise coupling of nitriles and hydrazines , whereas this compound derivatives often require cyclization with oxidants like HNO₃ or P₂O₅ .
- Energetic Performance : this compound derivatives (e.g., TTTO) exhibit superior detonation velocity (~9,631 m/s) compared to RDX (8,750 m/s) and HMX (9,100 m/s) .
This compound vs. Triazines (1,2,3-Triazine, 1,2,4-Triazine)
| Property | This compound | 1,2,3-Triazine |
|---|---|---|
| Nitrogen Content | 66.7% N | 50% N |
| Stability | Less stable; requires functionalization | More stable; used in medicinal chemistry |
| Electronic Effects | Strong electron deficiency | Moderate electron deficiency |
This compound vs. Pyridazine and Pyrazine
| Property | This compound | Pyridazine |
|---|---|---|
| Aromaticity | Non-aromatic; high ring strain | Aromatic; stable |
| Applications | Energetic materials | Pharmaceuticals, ligands |
- Dipole Moments : Pyridazine has a higher dipole moment (2.5–3.0 D) than this compound, influencing solubility and intermolecular interactions .
Energetic Performance and Stability
Table 1: Detonation Properties of Selected Energetic Compounds
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound-1,3-dioxide (TTTO) | 1.96 | 9,631 | 44.0 | 233 |
| HMX | 1.91 | 9,100 | 39.0 | 279 |
| CL-20 | 2.04 | 9,700 | 45.0 | 215 |
| RDX | 1.82 | 8,750 | 34.0 | 210 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing substituted 1,2,3,4-tetrazine derivatives, and how do reaction conditions influence product yields?
- Substituted 1,2,3,4-tetrazines are synthesized via methods such as:
- Metal-assisted hydrolysis : 3,6-Di-2-pyridyl-1,2,3,4-tetrazine derivatives form mononuclear or polynuclear metal complexes (e.g., Cu(II), Zn(II)) through coordination-driven assembly .
- Inverse electron-demand Diels-Alder (IEDDA) reactions : Alkynes/alkenes react with electron-deficient tetrazines to yield pyridazines, useful in bioconjugation .
- One-pot Pinner synthesis : Thiohydrazide intermediates undergo diazotization with nitrous acid to form 1,2,3,4-thiatriazoles, with solvent polarity (DMF, DMSO) significantly improving yields (up to 74%) .
Q. How do computational methods aid in predicting the stability and energetic properties of this compound-based compounds?
- Quantum-chemical calculations (e.g., DFT, CISD) evaluate:
- Thermal stability : N-Oxide introduction in this compound-1,3-dioxide reduces lone-pair repulsion, enhancing stability .
- Detonation performance : Molecular electrostatic potentials and free space in crystal lattices predict impact sensitivity. For example, DTTO and iso-DTTO derivatives exhibit detonation velocities (~9500 m/s) comparable to CL-20 .
- Enthalpy of formation (∆H°f) : Symmetrical 1,2,4,5-tetrazine isomers exhibit higher ∆H°f than 1,2,3,4-tetrazines due to reduced bond strain .
Q. What role do this compound derivatives play in coordinating metal ions, and how does this affect material properties?
- Pyridyl-substituted tetrazines (e.g., 3,6-di-2-pyridyl-1,2,4,5-tetrazine) act as polydentate ligands, forming:
- Mononuclear complexes : Cu(II) complexes via hydrolysis, useful in catalysis .
- Helical or cyclic structures : Zn(II) complexes with chiral molecular boxes exhibit unique photophysical properties for sensor design .
Advanced Research Questions
Q. How can fused-ring this compound systems be designed to balance high energy density and low sensitivity in energetic materials?
- Tricyclic frameworks : Fused 5/6/5 ring systems (e.g., 1,2,9,10-tetranitrodipyrazolo-tetrazine) achieve high density (>1.95 g/cm³) and detonation velocity (~9500 m/s) via N-amination and azo coupling. Nitro groups enhance oxygen balance, while fused rings reduce sensitivity .
- Computer-aided design : Rules like "double-points" and "multi-points" optimize substituent placement for positive oxygen balance and nitrogen content (>40%) .
Q. What mechanistic insights explain the stabilization of this compound N-oxides compared to their non-oxidized counterparts?
- N→O bonds in this compound-1,3-dioxide:
- σ-π separation : Reduces lone-pair repulsion between adjacent nitrogens.
- Alternating charge distribution : Stabilizes the ring via electrostatic interactions .
- Experimental synthesis often uses HClO or H₂O₂/H₂SO₄ systems, bypassing oxidation steps via in-situ cyclization .
Q. How are 1,2,3,4-tetrazines optimized for bioorthogonal labeling, and what challenges arise in vivo?
- IEDDA with strained dienophiles : 3-Bromo-1,2,4,5-tetrazines enable rapid bioconjugation (k > 10³ M⁻¹s⁻¹) for live-cell imaging. Ethylene glycol spacers improve solubility and reduce steric hindrance .
- Fluorogenic probes : Tetrazines conjugated to near-infrared fluorophores increase signal-to-noise ratios upon reaction. Challenges include minimizing background fluorescence and optimizing delivery to intracellular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
